SN-38G
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJQVDUAKDRWTA-CAYKMONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043702 | |
| Record name | SN38 glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-63-5 | |
| Record name | SN-38G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SN38 glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SN-38G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic and Metabolic Pathways of Sn 38 Glucuronide
UDP-Glucuronosyltransferase (UGT) 1A1-Mediated Glucuronidation of SN-38 to SN-38 Glucuronide
The conversion of the potent anti-cancer compound SN-38 into its inactive and more water-soluble metabolite, SN-38G, is a crucial detoxification step. ontosight.ai This process, known as glucuronidation, is primarily catalyzed by the UGT family of enzymes. ontosight.aiiiarjournals.org
The UGT1A1 isoform is recognized as the principal enzyme responsible for the glucuronidation of SN-38 in the liver. ontosight.aioncotarget.compnas.orgnih.gov This enzymatic reaction attaches a glucuronic acid molecule to SN-38, rendering it inactive and facilitating its elimination from the body through bile and urine. ontosight.ai The activity of UGT1A1 is a key factor in determining the systemic exposure to active SN-38. oncotarget.comnih.gov Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased formation of this compound and consequently, higher levels of circulating SN-38. oncotarget.com For instance, the UGT1A1*28 polymorphism is associated with lower rates of SN-38 glucuronidation. oncotarget.comnih.gov Studies using human liver microsomes have demonstrated a strong correlation between the rates of SN-38 glucuronidation and bilirubin (B190676) glucuronidation, a reaction also catalyzed by UGT1A1. nih.gov Furthermore, experiments with cells engineered to express specific UGT isoforms have confirmed that UGT1A1 is highly efficient at metabolizing SN-38. nih.govnih.gov
While UGT1A1 is the primary catalyst, other UGT1A isoforms also contribute to the glucuronidation of SN-38. oncotarget.com Research has shown that UGT1A7 and UGT1A9 can play a significant role in this metabolic process. tandfonline.comresearchgate.netdoi.org Some studies even suggest that the contribution of UGT1A7 might be higher than that of UGT1A1 in certain contexts. iiarjournals.org UGT1A9 has been identified as having the highest affinity for SN-38 among the known UGT isoforms and is highly efficient at its metabolism. aacrjournals.org Additionally, UGT1A6 and UGT1A10 have been shown to have SN-38 glucuronidation activity, although their contribution is generally considered to be minor compared to UGT1A1, UGT1A7, and UGT1A9. tandfonline.comiiarjournals.org The expression of these various UGT isoforms can be tissue-specific, with different profiles found in the liver, gastrointestinal tract, and even in tumor tissues. aacrjournals.orgiiarjournals.org For example, UGT1A9 is a likely candidate for the majority of SN-38 metabolism within certain colon cancer cells. aacrjournals.org
The kinetics of SN-38 glucuronidation have been characterized in various in vitro systems, providing insights into the efficiency of this metabolic pathway. In studies using pooled human liver microsomes (HLMs), the apparent Michaelis constant (Km) for SN-38 glucuronidation was determined to be 4.1 ± 0.3 μM, with a maximum velocity (Vmax) of 256 ± 8 pmol/min/mg protein. nih.gov When using recombinant UGT1A1, the apparent Km was found to be 2.5 ± 0.3 μM, and the Vmax was significantly higher at 2505 ± 103 pmol/min/mg protein. nih.gov Another study reported that in human liver microsomes, SN-38 glucuronidation activity was highest at a concentration of approximately 20 μM, with substrate inhibition observed at higher concentrations. ualberta.ca The intrinsic clearance (Vmax/Km) of this compound formation can be influenced by genetic variants of UGT1A1 and the presence of inhibiting substances. oncotarget.com For instance, certain histone deacetylase inhibitors have been shown to decrease the Vmax and intrinsic clearance of SN-38 glucuronidation. oncotarget.com
| Enzyme Source | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|
| Pooled Human Liver Microsomes (HLMs) | 4.1 ± 0.3 | 256 ± 8 | nih.gov |
| Recombinant UGT1A1 | 2.5 ± 0.3 | 2505 ± 103 | nih.gov |
Beta-Glucuronidase (β-GD) Activity and SN-38 Glucuronide Deconjugation
The metabolic story of this compound does not end with its formation. A critical reverse reaction, deconjugation, can occur, converting the inactive this compound back into the highly active SN-38. This process is mediated by the enzyme β-glucuronidase. iiarjournals.orgnih.gov
A significant source of β-glucuronidase activity is the microflora residing in the human intestine. aacrjournals.orgspandidos-publications.comfrontiersin.org Bacteria from major phyla such as Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria are known to produce this enzyme. frontiersin.org When this compound is excreted from the liver into the bile and subsequently enters the intestinal lumen, it encounters these bacteria. iiarjournals.orgspandidos-publications.com The bacterial β-glucuronidase then hydrolyzes this compound, releasing the active SN-38 directly into the gut. nih.govspandidos-publications.com This localized reactivation of SN-38 in the intestine is a key factor in the gastrointestinal toxicity associated with irinotecan (B1672180) therapy. mdpi.com The activity of bacterial β-glucuronidase can vary significantly between individuals, which may contribute to interpatient differences in drug-related side effects. aacrjournals.org Studies have shown that inhibiting this bacterial enzyme can reduce the accumulation of SN-38 in the large intestine. nih.gov
Endogenous Beta-Glucuronidase Activity in Tissues
Endogenous β-glucuronidase is an enzyme present in various human tissues and plays a significant role in the deconjugation of glucuronide compounds, including this compound. researchgate.netoup.comnih.gov This enzymatic activity can reverse the detoxification process, converting this compound back into its active and cytotoxic form, SN-38. pnas.orgnih.gov The levels and activity of β-glucuronidase can vary considerably among different tissues and individuals, impacting the local concentration of active SN-38. jci.orgresearchgate.net
Detailed Research Findings
Research has demonstrated the presence and activity of β-glucuronidase in several key tissues, influencing the metabolic fate of this compound.
Tumor Tissues: Notably, elevated levels of β-glucuronidase activity have been observed in tumor microenvironments. researchgate.netnih.govacs.org This localized enzymatic action can lead to the reactivation of SN-38 from this compound directly at the site of the tumor, potentially enhancing the drug's anti-cancer effect. researchgate.netnih.gov Studies comparing colorectal tumor tissue with matched normal colon mucosa have shown that the rate of SN-38 production from this compound, mediated by β-glucuronidase, is significantly higher in tumor tissue. nih.gov In fact, at equivalent substrate concentrations, β-glucuronidase activity was found to be 5- to 15-fold more active in colorectal tumors than in normal colon tissue. nih.gov
Liver: The liver is a central organ for drug metabolism, including the initial glucuronidation of SN-38. pnas.orgjci.org While the liver's primary role is detoxification, it also contains endogenous β-glucuronidase. oup.com However, the rate of glucuronide hydrolysis in the liver is relatively low compared to the rate of glucuronide formation. oup.com
Intestine: The intestine is another critical site for SN-38 and this compound metabolism. pnas.orgfrontiersin.org While intestinal tissue itself contains β-glucuronidase, a significant portion of the β-glucuronidase activity in the gut is attributed to the intestinal microflora. pnas.orgnih.gov This bacterial enzyme can deconjugate biliary-excreted this compound, leading to the reabsorption of active SN-38, a process known as enterohepatic recirculation. pnas.org This can contribute to gastrointestinal toxicity. pnas.orgfrontiersin.org Studies using human fecal samples have shown significant variability in the rate of this compound reactivation to SN-38, with a 4-fold difference observed between individuals. nih.gov
Other Tissues: Research has also detected β-glucuronidase activity in other tissues such as the lungs. oup.com In contrast, some tissues like the kidney and certain cell lines used in research (HEK293) have been found to have no observable β-glucuronidase activity. oup.com
The table below summarizes the comparative β-glucuronidase activity in different human tissues based on research findings.
| Tissue | Relative β-Glucuronidase Activity | Key Findings |
| Colorectal Tumor | High | 5-15 times higher activity than normal colon tissue. nih.gov |
| Normal Colon | Moderate | Serves as a baseline for comparison with tumor tissue. nih.gov |
| Liver | Low to Moderate | Glucuronide hydrolysis is present but at a lower rate than formation. oup.com |
| Intestine (Tissue) | Present | Contributes to local this compound deconjugation. pnas.org |
| Intestine (Microflora) | High | Major contributor to this compound reactivation and enterohepatic recirculation. pnas.orgnih.gov |
| Lungs | Present | Observable glucuronide hydrolysis. oup.com |
| Kidney | Not Observed | No detectable β-glucuronidase activity in studies. oup.com |
Pharmacokinetic and Transport Mechanisms of Sn 38 Glucuronide
Biliary Excretion of SN-38 Glucuronide
Biliary excretion is a primary pathway for the elimination of SN-38 glucuronide from the body. aacrjournals.org Following its formation, primarily in the liver, SN-38G is actively secreted into the bile, which then carries it into the intestinal lumen. ualberta.ca This process is crucial for detoxification, as it removes the precursor of the active SN-38 from systemic circulation. Studies in rats have demonstrated that the cumulative biliary excretion of this compound is significantly greater than that of irinotecan (B1672180) (CPT-11) and SN-38 itself. ualberta.ca The efficiency of this excretion is dependent on specialized transport proteins located on the canalicular membrane of hepatocytes. nih.gov In experimental models using rats with a hereditary deficiency in these transporters, the biliary excretion of anionic compounds like this compound was markedly reduced. nih.gov
The transport of this compound across the canalicular membrane of hepatocytes into the bile is an active process that requires energy, facilitated by members of the ATP-binding cassette (ABC) superfamily of transporters. oaepublish.comnih.gov These proteins act as efflux pumps, utilizing the energy from ATP hydrolysis to move a wide variety of substrates, including drug metabolites, out of cells. researchgate.net Several specific ABC transporters have been identified as key mediators of this compound efflux.
Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT) and encoded by the ABCC2 gene, plays a vital role in the hepatobiliary excretion of this compound. nih.govwikipedia.org MRP2 is strategically located on the apical (canalicular) membrane of liver cells, where it functions to transport organic anions, particularly glucuronide and glutathione (B108866) conjugates, into the bile. nih.govsolvobiotech.com
Research using isolated liver bile canalicular membrane vesicles has identified MRP2 as the transporter responsible for the high-affinity component of this compound transport. nih.gov This indicates that MRP2 is a primary and efficient pump for clearing this compound from the liver. nih.gov The significance of MRP2 is underscored by studies in Eisai hyperbilirubinemic rats, which have a genetic mutation rendering the MRP2 protein non-functional. nih.gov In these rats, the biliary excretion of this compound is substantially impaired, confirming the transporter's critical role in this elimination pathway. nih.gov
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is another prominent ABC transporter involved in multidrug resistance and the transport of various xenobiotics. nih.gov While P-gp is known to transport the parent compound irinotecan and its active metabolite SN-38, its role in the direct transport of SN-38 glucuronide is less clearly defined. nih.govnih.gov In vitro studies have shown that P-gp can actively transport both the lactone and carboxylate forms of irinotecan and SN-38. nih.gov However, detailed investigations into biliary excretion mechanisms have more directly implicated MRP2 in the high-affinity transport of the glucuronidated form, this compound. nih.gov
The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is an ABC efflux transporter that significantly contributes to the transport of this compound. nih.gov Studies utilizing plasma membrane vesicles from cells overexpressing BCRP have demonstrated that this compound is an unequivocal substrate for this transporter. nih.gov The transport is ATP-dependent, confirming it as an active efflux process. nih.gov
Kinetic analysis has been performed to characterize the interaction between BCRP and its substrates. These studies have determined specific affinity (Km) and transport velocity (Vmax) values for this compound, highlighting BCRP's capacity for its efflux. nih.gov Both SN-38 and its glucuronide are transported by BCRP, with the transporter showing a higher affinity for the parent metabolite, SN-38. nih.govnih.gov
| Substrate | Transporter | Km (µM) | Vmax (pmol/mg/min) |
| SN-38 Glucuronide | BCRP/ABCG2 | 26 | 833 |
| SN-38 | BCRP/ABCG2 | 4.0 | 714 |
Data derived from in vitro studies using plasma membrane vesicles from BCRP-overexpressing human lung carcinoma cells. nih.gov
Role of ATP-Binding Cassette (ABC) Efflux Pumps in SN-38 Glucuronide Transport
Plasma Concentration-Time Profiles and Pharmacokinetic Parameters
The Area Under the Curve (AUC) of the plasma concentration-time profile is a key pharmacokinetic parameter representing the total systemic exposure to a compound over time. For this compound, the AUC is consistently observed to be significantly larger than the AUC for SN-38, reflecting the extensive conversion of SN-38 to its glucuronidated form. nih.goviiarjournals.org
The AUC of this compound can vary between individuals and different treatment regimens. iiarjournals.org For instance, pharmacokinetic substudies of clinical trials have quantified the mean AUC for this compound, demonstrating this variability. There was no significant correlation found between the AUC values of SN-38 and this compound. nih.gov
| Treatment Regimen | Day of Cycle | Mean this compound AUCt (ng·h/mL ± SD) |
| FOLFIRI | Day 1 | 3,130 ± 1,020 |
| FOLFIRI | Day 15 | 3,180 ± 1,220 |
| IRIS | Day 1 | 2,750 ± 1,070 |
| IRIS | Day 15 | 2,750 ± 901 |
Pharmacokinetic data from a substudy of the FIRIS trial in patients with metastatic colorectal cancer. AUCt represents the area under the curve from time zero to the last measurable concentration. iiarjournals.org
Half-life (t1/2) of SN-38 Glucuronide
The elimination half-life of this compound is closely tied to the metabolic conversion and clearance of SN-38. Studies have shown that the plasma concentration profiles of SN-38 and this compound exhibit parallel elimination phases. nih.gov This parallelism suggests that the glucuronidation of SN-38 is a rate-limiting step in its elimination pathway. nih.gov Consequently, the apparent half-life of this compound mirrors that of SN-38.
The terminal half-life of SN-38 has been reported to range from approximately 6 to 30 hours in human plasma, and its decay is followed closely by that of this compound. nih.gov One comprehensive study that extended the plasma collection period to 500 hours reported an even longer half-life for SN-38 of 47 ± 7.9 hours, indicating that previous estimates may have been understated. aacrjournals.org In this study, the plasma concentration ratio of this compound to SN-38 was observed to decrease over time, from approximately 7 in the initial 50 hours to about 1 at 500 hours. aacrjournals.org
In contrast, a study in rats using radiolabeled SN-38 found that after the initial distribution, plasma radioactivity was predominantly from this compound, with a terminal half-life of the total radioactivity being 9.91 hours. nih.gov The half-life of unchanged SN-38 in this model was much shorter, at around 7 minutes. nih.gov This highlights the rapid and extensive conversion of SN-38 to this compound.
Clearance of SN-38 Glucuronide
The clearance of this compound from the body is a multi-step process involving excretion into bile and urine. nih.govresearchgate.net As a hydrophilic conjugate, its elimination is facilitated by specific transport proteins.
Biliary excretion is a major route for the elimination of this compound. nih.govresearchgate.net Cumulative biliary excretion of this compound accounts for approximately 2% of the administered irinotecan dose. researchgate.net This process is mediated by efflux transporters located on the canalicular membrane of hepatocytes, such as the Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net BCRP has been identified as the predominant transporter for this compound, with a transport efficiency over 70-fold higher than that of MRPs. nih.gov
Renal excretion also contributes to the clearance of this compound, although to a lesser extent. nih.gov The recovery of SN-38 and its glucuronide in urine is low, representing about 1% to 3% of the initial irinotecan dose. nih.govresearchgate.net Efflux of this compound from the liver and enterocytes into the blood for subsequent renal clearance is likely mediated by transporters like MRP3. nih.govfrontiersin.org
| Excretion Pathway | Primary Transporters | Percentage of Irinotecan Dose | Reference |
|---|---|---|---|
| Biliary Excretion | BCRP, MRP2 | ~2% | researchgate.net |
| Renal Excretion | MRP3 (into blood) | 1-3% (combined SN-38 & this compound) | nih.govresearchgate.net |
Intra-enteric Circulation of SN-38 and SN-38 Glucuronide
Recent research has proposed the concept of "intra-enteric circulation," a localized circulation of SN-38 and this compound between the intestinal lumen and the enterocytes (intestinal absorptive cells). nih.gov This process is distinct from the classical enterohepatic circulation that involves the liver. This mechanism involves the uptake of SN-38 from the intestinal lumen into enterocytes, its intracellular conversion to this compound, and the subsequent efflux of this compound back into the intestinal lumen. researchgate.netnih.gov In the lumen, bacterial enzymes can convert this compound back into SN-38, making it available for re-uptake by enterocytes and perpetuating the cycle. researchgate.netnih.govresearchgate.net This localized circulation may contribute significantly to the intestinal exposure of SN-38.
Organic Anion-Transporting Polypeptides (OATPs) in Enterocytes
The uptake of SN-38 from the intestinal lumen into the enterocytes is a critical first step in the intra-enteric circulation pathway. nih.govresearchgate.net This transport is mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family, which are part of the Solute Carrier (SLC) superfamily. nih.govwikipedia.org
Specifically, OATP2B1 has been identified as a key transporter involved in the uptake of SN-38 into intestinal cells. nih.govresearchgate.netnih.gov Studies using OATP2B1-expressing cells demonstrated significantly higher uptake of SN-38 compared to control cells. nih.gov This uptake process is saturable and pH-dependent. nih.gov The expression of OATP2B1 on the apical (lumen-facing) membrane of enterocytes positions it to facilitate the absorption of SN-38 from the gut. researchgate.netfrontiersin.org Inhibition of OATP2B1 has been shown to reduce the accumulation of SN-38 in gastrointestinal tissues, highlighting its crucial role in the intra-enteric circulation process. nih.gov
Enterocyte Metabolism and Efflux of SN-38 Glucuronide
Once inside the enterocyte, SN-38 undergoes metabolism. The primary metabolic pathway is glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs) to form the inactive this compound. nih.govwikipedia.org This conversion occurs within the enterocyte itself. nih.govnih.gov
Following its formation, this compound is actively transported out of the enterocyte, predominantly back into the intestinal lumen. nih.gov This efflux is a crucial part of the intra-enteric circulation and is mediated by specific ATP-binding cassette (ABC) transporters located on the apical membrane of the enterocyte. nih.govfrontiersin.org
Research has identified two key transporters responsible for this efflux:
Multidrug Resistance-Associated Protein 2 (MRP2): An efflux pump that transports a wide range of compounds, including conjugated metabolites like this compound. nih.govspringernature.com
Breast Cancer Resistance Protein (BCRP): Another important efflux transporter that shows a high affinity for this compound. nih.govnih.gov
Genetic and Interindividual Variability in Sn 38 Glucuronide Metabolism
UGT1A1 Polymorphisms and Their Impact on SN-38 Glucuronide Formation
Genetic variations within the UGT1A1 gene are a major determinant of the rate of SN-38 glucuronidation. cancertreatmentjournal.comoncotarget.com These polymorphisms can lead to reduced enzyme expression or decreased catalytic activity, thereby impairing the clearance of SN-38. cancertreatmentjournal.comdovepress.com Several UGT1A1 polymorphisms have been identified and are known to be associated with the variability in irinotecan (B1672180) pharmacokinetics. cancertreatmentjournal.com
UGT1A1*28 Allele and Enzyme Activity
The most extensively studied and clinically significant polymorphism is the UGT1A128* allele. mdpi.comascopubs.orgnih.gov This variant is characterized by an increased number of thymine-adenine (TA) repeats in the promoter region of the gene. ascopubs.orgtandfonline.com The wild-type allele, designated as UGT1A11, contains six TA repeats. In contrast, the UGT1A128 allele possesses seven TA repeats. ascopubs.org This additional repeat leads to reduced transcriptional efficiency of the UGT1A1 gene, resulting in decreased UGT1A1 enzyme expression and, consequently, lower glucuronidation activity. dovepress.comascopubs.org
Individuals who are homozygous for the UGT1A128* allele (UGT1A128/28) can experience a reduction in enzyme activity by up to 70%. tandfonline.com Heterozygous individuals (UGT1A11/28) are considered intermediate metabolizers, while those homozygous for the wild-type allele (UGT1A11/1) have normal enzyme activity. mdpi.com This diminished enzymatic capacity in carriers of the UGT1A128 allele leads to reduced formation of SN-38G and higher systemic levels of the active SN-38 metabolite. oncotarget.com
Correlation between Genotype and Glucuronidation In Vitro and In Vivo
A strong correlation exists between the UGT1A1 genotype and the rate of SN-38 glucuronidation, as demonstrated in both laboratory (in vitro) and clinical (in vivo) studies. nih.gov
In vitro studies using human liver microsomes have shown a clear link between the number of TA repeats and the rate of SN-38 glucuronidation. nih.gov A significant trend of decreasing glucuronidation rates for both SN-38 and bilirubin (B190676) was observed as the number of TA repeats increased, following the pattern of 6/6 > 6/7 > 7/7. nih.gov Specifically, the glucuronidation rates were significantly lower in the 7/7 and 6/7 genotype groups compared to the wild-type 6/6 group. nih.gov Further in vitro experiments have confirmed the negative impact of various UGT1A1 allelic variants on SN-38 glucuronidation, with some variants showing residual activities as low as 7-11% compared to the wild-type. nih.gov For instance, one study demonstrated a five-fold decrease in the maximum velocity (Vmax) of SN-38 glucuronidation in liver microsomes from mice with the UGT1A128* allele compared to wild-type mice. nih.gov
In vivo pharmacokinetic studies in cancer patients have corroborated these findings. Patients with the UGT1A128/28 genotype exhibit a decreased relative extent of SN-38 glucuronidation, often measured by the area under the curve (AUC) ratio of this compound to SN-38. pharmgkb.org This ratio was found to be significantly lower in individuals with the 7/7 genotype compared to those with the 6/6 or 6/7 genotypes. pharmgkb.orgnih.gov Another study showed that the AUC ratio of this compound to SN-38 was significantly lower in Japanese patients carrying the UGT1A128 and UGT1A16* alleles compared to those with the wild-type allele. mdpi.com
The following table summarizes the relationship between UGT1A1 genotype and SN-38 glucuronidation activity based on in vitro data.
| UGT1A1 Genotype | Number of TA Repeats | Expected Enzyme Activity | In Vitro SN-38 Glucuronidation Rate |
| 1/1 (Wild-Type) | 6/6 | Normal | Highest |
| 1/28 (Heterozygous) | 6/7 | Intermediate | Intermediate |
| 28/28 (Homozygous) | 7/7 | Low | Lowest |
Influence of Other Genetic Factors on SN-38 Glucuronide Disposition
Other UGT1A isoforms, such as UGT1A6, UGT1A7, and UGT1A9, have been reported to contribute to the formation of this compound. oncotarget.com In vitro studies have shown that hepatic UGT1A9 and the extrahepatic UGT1A7 are major contributors to this compound formation, with a minor role for UGT1A6, UGT1A8, and UGT1A10. nih.govresearchgate.net Polymorphisms in these genes, such as UGT1A73* and UGT1A922*, can also affect SN-38 glucuronidation activity. researchgate.netgenominfo.org For example, an intronic single nucleotide polymorphism in UGT1A9 has been associated with increased UGT1A9 protein levels and higher glucuronidation activity towards SN-38. doi.org
Furthermore, genes encoding drug transporters, such as the adenosine (B11128) triphosphate-binding cassette (ABC) transporters, can influence the distribution and elimination of irinotecan and its metabolites. nih.govtandfonline.com Polymorphisms in genes like ABCB1, ABCC1, and ABCC2 have been investigated for their potential impact on irinotecan pharmacokinetics. dovepress.comaacrjournals.org
Interindividual Variability in SN-38 Glucuronide Formation Rates
The formation rate of this compound exhibits substantial interindividual variability. nih.govcore.ac.uk This variation is a direct consequence of the genetic polymorphisms in the UGT1A1 gene and other contributing genetic factors. oncotarget.com Studies using human liver microsomes have documented a wide range of in vitro SN-38 glucuronide formation rates among different individuals. nih.govjci.org In one study, a highly reproducible four-fold difference in the rate of this compound formation was observed across different inbred mouse strains, with 96.5% of the total variance attributed to genetic differences. pnas.org
This variability is also evident in clinical settings, where pharmacokinetic studies have shown extensive interindividual differences in the glucuronidation of SN-38. aacrjournals.org The ratio of the area under the plasma concentration-time curve (AUC) for this compound to that of SN-38 can vary significantly among patients, reflecting the differences in their metabolic capacity. aacrjournals.org This interpatient variability in SN-38 glucuronidation is a key factor contributing to the differing toxicities experienced by patients undergoing irinotecan therapy. tandfonline.com
The following table presents data from an in vitro study on the glucuronidation rates of SN-38 in human liver microsomes from individuals with different UGT1A1 genotypes.
| UGT1A1 Genotype | Mean SN-38 Glucuronidation Rate (pmol/min/mg protein) | Standard Deviation |
| 6/6 | 41.13 | N/A |
| 6/7 | 24.96 | N/A |
| 7/7 | 6.23 | N/A |
| Data adapted from a study investigating the effects of belinostat (B1667918) on SN-38 glucuronidation. oncotarget.com |
Research on Drug Drug Interactions Involving Sn 38 Glucuronide
Inhibition of SN-38 Glucuronidation by Co-administered Drugs
The conversion of SN-38 to SN-38G is the primary route for its detoxification and elimination. amegroups.cn Inhibition of the UGT1A1 enzyme, which is principally responsible for this reaction, can lead to increased plasma concentrations and prolonged exposure to the active SN-38 metabolite. oncotarget.comresearchgate.net This interference is a significant concern in combination cancer therapies where multiple drugs may compete for the same metabolic pathways. nih.gov
Histone deacetylase inhibitors (HDACis) are a class of anti-cancer agents that, like SN-38, can be deactivated through glucuronidation. nih.govnih.gov This shared metabolic pathway creates a potential for competitive inhibition.
Research has shown that the HDACi belinostat (B1667918) inhibits SN-38 glucuronidation via UGT1A1 in a dose-dependent fashion. nih.govnih.govresearchgate.net In studies using human recombinant UGT1A1, belinostat demonstrated non-competitive inhibition. oncotarget.com The addition of belinostat at concentrations of 100 and 200 μmol/L led to a significant decrease in the intrinsic clearance (CLint) of SN-38 by approximately 62% and 81%, respectively. oncotarget.comnih.gov This inhibitory effect was also observed in human liver microsomes (HLMs), where belinostat reduced the maximum reaction velocity (Vmax) and intrinsic clearance across different UGT1A1 genotypes (wild type, heterozygous, and homozygous variants). nih.govnih.gov These findings highlight a clinically significant potential for DDI, as co-administration could increase SN-38 levels and associated toxicities. oncotarget.com
| Belinostat Concentration (μmol/L) | Enzyme Source | Parameter | Value | Unit | Percentage Decrease |
|---|---|---|---|---|---|
| 0 (Control) | Recombinant UGT1A1 | CLint | 21.59 | μL/min/mg protein | - |
| 100 | Recombinant UGT1A1 | CLint | 8.28 | μL/min/mg protein | ~62% |
| 200 | Recombinant UGT1A1 | CLint | 4.20 | μL/min/mg protein | ~81% |
| 0 (Control) | HLMs (Wild Type) | Vmax | 41.13 | pmol/min/mg | - |
| 200 | HLMs (Wild Type) | Vmax | 10.54 | pmol/min/mg | ~74% |
| 0 (Control) | HLMs (Heterozygous *28) | Vmax | 24.96 | pmol/min/mg | - |
| 200 | HLMs (Heterozygous *28) | Vmax | 3.77 | pmol/min/mg | ~85% |
| 0 (Control) | HLMs (Homozygous *28) | Vmax | 6.23 | pmol/min/mg | - |
| 200 | HLMs (Homozygous *28) | Vmax | 3.30 | pmol/min/mg | ~47% |
Data sourced from references oncotarget.comnih.govnih.gov. HLM stands for Human Liver Microsomes.
Many small-molecule tyrosine kinase inhibitors (TKIs) have been shown to inhibit UGT1A1, the primary enzyme for SN-38 glucuronidation. amegroups.orgresearchgate.net
Erlotinib (B232) : In vitro studies have identified erlotinib as a potent, non-competitive inhibitor of SN-38 glucuronidation. amegroups.cnamegroups.org It strongly inhibits both recombinant UGT1A1 and the UGT1A1 present in pooled human liver microsomes (HLMs), with reported Ki values of 0.81±0.05 µM and 0.68±0.04 µM, respectively. amegroups.cnamegroups.org The inhibitory effect of erlotinib is also correlated with the UGT1A1*28 polymorphism. amegroups.orgnih.gov Predictions based on these findings suggest that co-administration of erlotinib could increase the area under the curve (AUC) for SN-38 by 24% to 46%. amegroups.orgnih.gov
Sunitinib (B231) : The interaction between sunitinib and SN-38 glucuronidation appears to be weak. researchgate.net Although it exhibits competitive inhibition against UGT1A1, the inhibitory constant (Ki) is high (42.71 μM for recombinant UGT1A1 and 119.00 μM for HLMs), suggesting a low potential for clinically significant interactions. researchgate.net Another study noted that sunitinib did not inhibit glucuronidation at clinically relevant concentrations. amegroups.cn
Dabrafenib (B601069) : Dabrafenib has been found to be a noncompetitive inhibitor of SN-38 glucuronidation. researchgate.net It inhibits the reaction in both pooled HLMs and with recombinant UGT1A1, with unbound Ki (Ki,u) values of 12.43 ± 0.28 μM and 2.64 ± 0.27 μM, respectively. researchgate.netresearchgate.net Based on these in vitro data, it is predicted that the co-administration of dabrafenib could lead to a substantial increase in the in vivo AUC of SN-38, ranging from 17% to 81.9%, indicating a high risk for a drug-drug interaction. researchgate.netresearchgate.net
Other TKIs such as nilotinib, sorafenib, regorafenib, and gefitinib (B1684475) have also been identified as potent inhibitors of UGT1A1. amegroups.orgnih.govnih.gov Nilotinib, in particular, is a potent noncompetitive inhibitor of SN-38 glucuronidation, with Ki values as low as 0.079 µM. researchgate.netnih.gov
| Inhibitor | Inhibition Type | Enzyme Source | Ki or Ki,u Value (μM) |
|---|---|---|---|
| Erlotinib | Non-competitive | Recombinant UGT1A1 | 0.81 |
| Human Liver Microsomes (HLM) | 0.68 | ||
| Sunitinib | Competitive | Recombinant UGT1A1 | 42.71 |
| Human Liver Microsomes (HLM) | 119.00 | ||
| Dabrafenib | Non-competitive | Recombinant UGT1A1 | 2.64 |
| Human Liver Microsomes (HLM) | 12.43 | ||
| Nilotinib | Non-competitive | Recombinant UGT1A1 | 0.079 |
| Human Liver Microsomes (HLM) | 0.286 |
Data sourced from references amegroups.cnamegroups.orgresearchgate.netresearchgate.netnih.gov. Ki represents the inhibition constant; Ki,u represents the unbound inhibition constant.
Competitive inhibition occurs when a co-administered drug or an endogenous compound competes with SN-38 for the same binding site on the UGT1A1 enzyme. This competition reduces the rate of this compound formation, thereby prolonging the circulation time of the active metabolite. aacrjournals.org
A notable example of endogenous competitive inhibition involves bilirubin (B190676), which is also a substrate for UGT1A1. aacrjournals.orgaacrjournals.org At lower concentrations of SN-38, competitive binding with bilirubin may inhibit glucuronidation, potentially prolonging the exposure to SN-38. aacrjournals.org This mechanism is thought to contribute to the increased toxicity observed in patients with even minor liver enzyme disturbances or slight hyperbilirubinemia. aacrjournals.orgaacrjournals.org
Pharmacological agents can also act as competitive inhibitors. Sunitinib has been shown to competitively inhibit SN-38 glucuronidation. researchgate.net Additionally, compounds derived from traditional medicines, such as baicalein (B1667712), have been identified as competitive inhibitors of this pathway, with a reported inhibition constant (Ki) of 8.70 ± 3.24 μM. ualberta.ca Other natural compounds, including aurantio-obtusin (B1665323) and 1,2,3,6-tetragalloylglucose, also exhibit competitive inhibition of SN-38 glucuronidation. ebi.ac.ukmedchemexpress.com
Induction of UGT1A1 Activity
In contrast to inhibition, the induction of UGT1A1 activity represents a therapeutic strategy to enhance the detoxification of SN-38 and potentially reduce its associated toxicities. mdpi.compnas.org Increasing the expression and activity of the UGT1A1 enzyme can accelerate the conversion of SN-38 to this compound, thereby facilitating its elimination. aacrjournals.orgmdpi.com
Research suggests that enhancing UGT1A1 gene expression in the intestine is particularly critical for protecting against SN-38-induced toxicity. pnas.org Interestingly, a feedback loop may exist where SN-38 itself can activate the pregnane (B1235032) X receptor (PXR), which in turn induces the expression of UGT1A1. researchgate.net However, some clinical observations suggest that repeated treatments with irinotecan (B1672180) might lead to a suppression of UGT activity over time, as indicated by decreasing plasma this compound/SN-38 ratios with subsequent chemotherapy cycles. nih.gov The development of agents that can safely and effectively induce UGT1A1 remains an area of interest for improving the therapeutic index of irinotecan. aacrjournals.org
Modulation of Beta-Glucuronidase Activity by Therapeutic Agents
After this compound is formed in the liver and excreted into the intestines via bile, it can be converted back to the active, toxic SN-38 by bacterial β-glucuronidase enzymes produced by the gut microflora. mdpi.comspandidos-publications.com This deconjugation process is a key factor in the development of severe, delayed-onset diarrhea. researchgate.netaacrjournals.orgpnas.org Therefore, modulating the activity of this enzyme is a significant area of research.
Studies in rats have shown that treatment with antibiotics such as penicillin and streptomycin (B1217042) markedly ameliorates diarrhea and reduces cecal damage by completely inhibiting the deconjugation of this compound in feces. researchgate.netaacrjournals.org This intervention was found to reduce the AUC of SN-38 in the large intestine tissue by about 85% without affecting the systemic plasma pharmacokinetics of CPT-11 or SN-38. nih.gov Clinical studies in cancer patients have also demonstrated that co-treatment with the antibiotic neomycin effectively reduces fecal β-glucuronidase activity to undetectable levels and ameliorates diarrhea. aacrjournals.org Similarly, ciprofloxacin (B1669076) has been shown to inhibit the β-glucuronidase-mediated conversion of this compound to SN-38 in a non-competitive manner. ebi.ac.uk By targeting the gut microflora, antibiotics serve to prevent the reactivation of SN-38, mitigating a major source of irinotecan-related toxicity. mdpi.comnih.gov
Herbal Remedies and Natural Compounds
The interaction between herbal remedies, natural compounds, and the metabolic pathways of pharmaceuticals is a significant area of research. Specifically, the glucuronidation of SN-38, the active metabolite of irinotecan, can be modulated by various phytochemicals. thieme-connect.com This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govebi.ac.uk Inhibition or induction of the enzymes involved in irinotecan's metabolism, particularly those affecting the conversion of SN-38 to its inactive form, SN-38 glucuronide (this compound), can alter the metabolite's concentration. frontiersin.orgresearchgate.net
Several natural compounds and herbal extracts have been identified as potent inhibitors of UGT1A1. nih.govresearchgate.net These interactions are of interest as they may influence the metabolic fate of SN-38. Research has explored these effects using in vitro models with human liver microsomes and specific UGT isoforms, as well as in preclinical and clinical studies. nih.govresearchgate.net
St. John's Wort (Hypericum perforatum)
St. John's wort is a widely used herbal medicine that has been shown to interact significantly with the metabolism of irinotecan. nih.gov Studies have demonstrated that concurrent administration of St. John's wort can lead to a substantial decrease in the plasma levels of SN-38. researchgate.netoup.comresearchgate.net One clinical study in cancer patients reported a 42% reduction in plasma levels of SN-38 after treatment with St. John's wort. researchgate.net This effect is primarily attributed to the induction of the cytochrome P450 3A4 (CYP3A4) enzyme by hyperforin, a major active component of the herb. researchgate.netspringermedizin.de The induction of CYP3A4 alters the metabolic pathway of the parent drug, irinotecan, leading to reduced formation of its active metabolite, SN-38. researchgate.net
Herbal Extracts and Formulations
Various herbal extracts and traditional medicine formulations have been investigated for their effects on SN-38 glucuronidation.
White Willow Bark (WWB): In vitro studies using human liver microsomes found that WWB extract could decrease the formation of this compound by over 80%, which corresponded with a 128% increase in SN-38 levels. researchgate.net
Huangqin Decoction (HQD): This traditional Chinese medicine, which contains herbs like Scutellaria baicalensis and Glycyrrhiza uralensis, has been studied for its impact on irinotecan metabolism. nih.gov Components of HQD, such as baicalein, have been shown to inhibit SN-38 glucuronidation. frontiersin.org
Japanese Kampo Medicines: The Kampo medicine Hange-shashin-to, which also contains Scutellaria baicalensis, exhibited protective effects in animal models by inhibiting β-glucuronidase activity. nih.gov Furthermore, in vitro studies showed that the Kampo preparations TJ-14 and TJ-114 significantly inhibited SN-38 glucuronidation by human liver microsomes, with baicalein identified as a main inhibitory component. researchgate.net
Skullcap and Lemon Balm: In an in vitro screening of ten common herbal supplements, skullcap and lemon balm were found to inhibit the carboxylesterase pathway involved in converting irinotecan to SN-38. nih.gov
Green Tea Catechins: While some natural compounds are potent inhibitors, catechins from green tea, such as EGCG, ECG, and EGC, were found to be unlikely to inhibit the formation of this compound at pharmacologically relevant concentrations in human hepatocytes. thieme-connect.com
Specific Natural Compounds
A number of individual natural compounds have been identified as inhibitors of UGT1A1, the key enzyme in SN-38 glucuronidation.
Tannic Acid and Gallotannins: Tannic acid demonstrated a 75% decrease in this compound with a corresponding 130% increase in SN-38 in vitro. researchgate.net Similarly, 1,2,3,6-Tetragalloylglucose (TEgG), a gallotannin, is a competitive inhibitor of UGT1A1 and inhibits SN-38 glucuronidation with an IC50 value of 4.31 μM. medchemexpress.com Beta-pentagalloyl glucose was also found to decrease this compound by 70%. researchgate.net
Flavonoids and Phenolic Compounds: Baicalein, a flavonoid derived from Scutellaria baicalensis, is known to inhibit SN-38 glucuronidation. frontiersin.org Other compounds reported to be potent UGT1A1 inhibitors include amentoflavone, licochalcone A, and emodin. researchgate.net Corylifol A also inhibits IL-6-induced STAT3 activation and has been studied in the context of drug metabolism. medchemexpress.com
Other Compounds: Schisanhenol, a natural compound from Schisandra rubriflora, is an inhibitor of the UGT2B7 enzyme. medchemexpress.com
The table below summarizes the in vitro effects of several natural compounds and extracts on the glucuronidation of SN-38.
Table 1: Effect of Herbal Compounds on SN-38 and this compound Levels
| Compound/Extract | Effect on this compound Formation | Corresponding Effect on SN-38 Levels | Source |
| White Willow Bark (WWB) | >80% decrease | 128% increase | researchgate.net |
| Tannic Acid | 75% decrease | 130% increase | researchgate.net |
| Beta-pentagalloyl glucose | 70% decrease | 20% increase | researchgate.net |
Table 2: UGT1A1 Inhibition by Specific Natural Compounds
| Compound | Inhibition Type | IC50 / Ki Value | Source |
| 1,2,3,6-Tetragalloylglucose (TEgG) | Competitive | IC50: 4.31 μM, Ki: 3.55 μM | medchemexpress.com |
| Baicalein | Inhibitor | Not specified | frontiersin.org |
Analytical and Methodological Approaches for Sn 38 Glucuronide Research
High-Performance Liquid Chromatography (HPLC) with Detection Methods
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of SN-38 glucuronide. This method separates components of a mixture for identification and quantification.
Fluorometric detection is a common method used in conjunction with HPLC for measuring SN-38 glucuronide. nih.gov This technique offers high sensitivity for fluorescent compounds. In one method, after separation on an HPLC system, the formed SN-38 β-glucuronide is measured using fluorometric detection. nih.gov The reaction for the formation of the glucuronide has been shown to be linear over a 60-minute period under specific conditions. nih.gov
HPLC methods are also utilized in conjunction with mass spectrometry for more specific and sensitive detection. nih.govresearchgate.netcobiss.net These methods can simultaneously determine the concentrations of irinotecan (B1672180), SN-38, and SN-38 glucuronide in various biological matrices. nih.govresearchgate.netcobiss.net For instance, a modified HPLC method has been used to determine the plasma concentrations of SN-38, SN-38 glucuronide, and irinotecan in patients. spandidos-publications.com Stock solutions of these compounds are typically prepared in dimethylsulfoxide (DMSO) for creating calibration curves. spandidos-publications.com
The combination of HPLC with fluorescence detection has been a widely used technique due to its reliability in quantifying these compounds in biological samples like human plasma. nih.govinnovareacademics.in
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred analytical tool for the rapid and sensitive quantification of SN-38 glucuronide, along with irinotecan and SN-38. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Several validated LC-MS/MS methods have been developed for the simultaneous determination of these compounds in various biological matrices, including plasma, urine, feces, liver, and kidney homogenates. nih.govnih.govnih.govscilit.com These methods are crucial for supporting pharmacokinetic studies. nih.govnih.gov
A typical LC-MS/MS method involves protein precipitation from the sample, followed by analysis on a C18 column. nih.govnih.gov The mobile phase often consists of a gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. nih.govnih.govnih.gov
The linearity of these assays is established over a specific concentration range. For SN-38 glucuronide, linear ranges have been reported as 8-1000 ng/mL in plasma, 6.25–2000 nM in plasma, 4.88–1250 nM in feces, and 9.8–1250 nM in liver and kidney homogenates. nih.govnih.gov The lower limit of quantification (LLOQ) for SN-38 glucuronide has been determined to be 8 ng/mL in one study. nih.gov The precision and accuracy of these methods are validated to be within acceptable limits, typically less than 15%. nih.gov For example, one study reported intra- and inter-day precision for SN-38 glucuronide to be ≤9.90% and ≤9.64%, respectively. nih.gov
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 8 ng/mL |
| Linear Range in Plasma | 8-1000 ng/mL |
| Intra-day Precision (CV%) | ≤9.90% |
| Inter-day Precision (CV%) | ≤9.64% |
In Vitro Models for Studying SN-38 Glucuronide Metabolism and Transport
In vitro models are indispensable tools for investigating the metabolic and transport pathways of SN-38 glucuronide, providing insights into the enzymes and transporters involved.
Human Hepatic Microsomes
Human hepatic microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), making them a key model for studying the glucuronidation of SN-38. nih.govnih.gov Studies using human liver microsomes have been instrumental in identifying UGT1A1 as the primary enzyme responsible for SN-38 glucuronidation. nih.govoncotarget.com
Research has shown a wide inter-subject variability in the rate of SN-38 glucuronide formation in human liver microsomes. nih.gov The glucuronidation reaction in this system follows Michaelis-Menten kinetics, with reported half-saturation constants (Km) of 17-20 µM and maximum velocities (Vmax) of 60-75 pmol/min/mg protein. nih.gov The inclusion of detergents like Brij 35 can enhance the reaction. nih.gov
Genetic variations in UGT enzymes can significantly impact SN-38 glucuronidation. For instance, human liver microsomes with certain genotypes of UGT1A9 have shown higher formation of SN-38 glucuronide. pharmgkb.orgpharmgkb.org Specifically, the CT and TT genotypes of rs2741049 were associated with 2.43-fold and 1.66-fold higher median formation of SN-38 glucuronide, respectively, compared to the CC genotype. pharmgkb.org Similarly, the AA genotype of rs3806598 was linked to a higher median formation of the glucuronide compared to the AC or CC genotypes. pharmgkb.org
The inhibitory effects of other compounds on SN-38 glucuronidation are also studied using human liver microsomes. oncotarget.comnih.gov For example, erlotinib (B232) has been shown to exhibit potent non-competitive inhibition of SN-38 glucuronidation in pooled human liver microsomes. nih.gov
| Parameter | Value |
|---|---|
| Half-saturation constant (Km) | 17-20 µM |
| Maximum velocity (Vmax) | 60-75 pmol/min/mg protein |
Recombinant UGT1A Isoforms
To pinpoint the specific UGT isoforms involved in SN-38 glucuronidation, researchers utilize recombinant UGT1A isoforms expressed in cell lines. This approach allows for the study of individual enzyme kinetics and inhibition profiles in a controlled environment.
Studies with recombinant UGT1A1 have confirmed its primary role in the formation of SN-38 glucuronide. nih.govoncotarget.com The inhibition of SN-38 glucuronidation by various compounds has been investigated using recombinant UGT1A1. For instance, belinostat (B1667918) was found to inhibit SN-38 glucuronidation via UGT1A1 in a dose-dependent, non-competitive manner. oncotarget.com At concentrations of 100 and 200 µmol/L, belinostat significantly decreased the intrinsic clearance of SN-38 glucuronide formation. oncotarget.com
Other UGT1A isoforms, such as UGT1A6, UGT1A7, and UGT1A9, have also been reported to contribute to the formation of SN-38 glucuronide. oncotarget.com The relative contribution of these isoforms can be assessed using this system. One study suggested that UGT1A9 and UGT1A1 contribute equally to SN-38 glucuronidation in human liver microsomes. nih.gov Bovine serum albumin (BSA) was found to significantly accelerate SN-38 glucuronidation by recombinant UGT1A9. nih.gov
Caco-2 Cell Monolayers
Caco-2 cell monolayers, derived from a human colon adenocarcinoma cell line, serve as a valuable in vitro model for the intestinal epithelium. They are used to study the transport of drugs and their metabolites across the intestinal barrier.
Transport studies using Caco-2 cells have shown that SN-38 can cross the membrane from the apical (luminal) to the basolateral (blood) side. aacrjournals.org However, evidence for the transport of SN-38 glucuronide across Caco-2 cell monolayers is lacking, suggesting it does not readily cross the intestinal epithelium by passive diffusion. aacrjournals.orgzelcerlab.eu One study found no detectable transport of SN-38 glucuronide to the basolateral side after it was applied to the apical side of the Caco-2 monolayer. aacrjournals.org Furthermore, SN-38 was not detected in either compartment after exposure to SN-38 glucuronide, which is consistent with the absence of β-glucuronidase activity in these cells. aacrjournals.org
The uptake of SN-38 into Caco-2 cells is mediated by a specific transport system. nih.gov This uptake is predominantly of the lactone form of SN-38 and can be competitively inhibited by compounds like baicalin. researchgate.net
Anaerobic Mixed Cultures of Intestinal Microorganisms
The gut microbiota plays a significant role in the metabolism of SN-38 glucuronide. Anaerobic mixed cultures of intestinal microorganisms are used to model the complex microbial environment of the gut and study the deconjugation of SN-38 glucuronide back to its active form, SN-38. nih.gov
Studies using anaerobic mixed cultures of rat cecal microorganisms have demonstrated that SN-38 glucuronide is rapidly deconjugated to SN-38 by bacterial β-glucuronidases. nih.gov This regeneration of SN-38 in the intestinal lumen is a key factor in the gastrointestinal toxicity associated with irinotecan. nih.govnih.govresearchgate.netmdpi.comscienceopen.comresearchgate.netscientificarchives.comresearchgate.net The bacteria responsible for this deconjugation include species such as Escherichia coli, Bacteroides vulgatus, and Clostridium ramosum. scienceopen.com
Interestingly, a significant portion of the SN-38 released from the deconjugation of SN-38 glucuronide is rapidly adsorbed by the intestinal bacterial cell walls. nih.govnih.gov This suggests that only a fraction of the regenerated SN-38 remains in the intestinal fluid to exert its toxic effects. nih.govnih.gov One study found that approximately 90% of the SN-38 produced from SN-38G was adsorbed by the bacterial sediment, with only about 10% remaining in the unbound form. nih.gov
In Vivo Animal Models for Pharmacokinetic and Toxicity Studies
The study of SN-38 glucuronide, the detoxified metabolite of the potent anticancer agent SN-38, relies heavily on in vivo animal models. These models are indispensable for understanding the complex interplay between drug metabolism, pharmacokinetics, and toxicity. Various animal models have been developed to specifically investigate the role of UGT1A1, the primary enzyme responsible for SN-38 glucuronidation, in different physiological contexts.
Gunn Rats and UGT1A1 Deficiency Models
Gunn rats are a well-established model for studying deficiencies in UDP-glucuronosyltransferase (UGT) enzymes. These rats have a genetic defect in the Ugt1a1 gene, leading to a lack of UGT1A1 enzyme activity. nih.govresearchgate.net This deficiency mirrors the human condition known as Crigler-Najjar syndrome and provides a valuable tool for investigating the metabolism of compounds primarily cleared by UGT1A1, such as SN-38. nih.gov
Research using Gunn rats has been pivotal in demonstrating the critical role of UGT1A1 in the detoxification of SN-38. Studies have shown that when irinotecan (the prodrug of SN-38) is administered to Gunn rats, there is a significant impairment in the formation of SN-38 glucuronide (this compound). Current time information in Portland, OR, US.oncotarget.com This leads to a marked increase in the plasma concentration and area under the curve (AUC) of the active, toxic SN-38 metabolite compared to wild-type Wistar rats. iiarjournals.orgresearchgate.net Consequently, Gunn rats exhibit severe toxicity, including life-threatening diarrhea, following irinotecan administration, highlighting that glucuronidation is a crucial protective mechanism. Current time information in Portland, OR, US.researchgate.net
Further studies have utilized gene therapy approaches in Gunn rats to reconstitute UGT1A1 expression. By introducing functional UGT1A1 genes into the livers of these rats via adenoviral vectors, researchers have been able to restore SN-38 glucuronidation capacity. iiarjournals.orgresearchgate.net These "transfected" Gunn rats show a significant increase in the formation of this compound and are subsequently protected from the severe gastrointestinal toxicity observed in their unmodified counterparts. iiarjournals.orgresearchgate.net These experiments have been instrumental in dissecting the distinct roles of hepatic versus intestinal UGT1A1, demonstrating that while hepatic glucuronidation is important for systemic clearance, the presence of UGTs in the intestine is critical for local detoxification and prevention of mucosal damage. researchgate.netnih.gov
Table 1: Comparative Pharmacokinetics of SN-38 in Wistar and Gunn Rats
| Parameter | Wistar Rats | Gunn Rats | Fold Increase in Gunn Rats | Reference |
| SN-38 AUC (plasma) | Lower | 6.5-fold higher | 6.5 | researchgate.net |
| SN-38 AUC (small intestinal tissues) | Lower | 5.0 to 5.8-fold higher | 5.0 - 5.8 | researchgate.net |
| Cumulative Biliary Excretion of SN-38 | Lower | 2.3-fold higher | 2.3 | researchgate.net |
| Formation of this compound | Present | Absent/Severely Impaired | - | Current time information in Portland, OR, US.iiarjournals.org |
Tissue-Specific Conditional Knockout Mouse Models
Studies using liver-specific Ugt1 knockout mice (Ugt1ΔHep) have revealed that while hepatic glucuronidation contributes to the systemic clearance of SN-38, its absence alone does not fully replicate the severe toxicity seen with systemic UGT1A1 deficiency. CPT-11-treated Ugt1ΔHep mice showed a similar mortality rate to control mice with functional UGT1A1 in all tissues. This suggests that extrahepatic sites of glucuronidation play a significant protective role.
In contrast, intestine-specific Ugt1 knockout mice (Ugt1ΔGI or Ugt1ΔIEC) have been instrumental in demonstrating the critical importance of intestinal glucuronidation. These mice, which lack UGT1A enzymes specifically in the intestinal epithelium, are highly susceptible to irinotecan-induced diarrhea and lethal mucositis, even at low doses. This increased toxicity is attributed to the inability of the intestinal cells to detoxify SN-38 locally, leading to direct cellular damage, apoptosis, and inflammation.
Humanized mouse models have also been generated, expressing the human UGT1A1 gene either specifically in the liver (hUGT1A1HEP) or the intestine (hUGT1A1GI). When challenged with irinotecan, the hUGT1A1HEP mice (lacking intestinal UGT1A1) exhibited greater lethality and more severe intestinal inflammation and apoptosis compared to the hUGT1A1GI mice. These findings unequivocally confirm that intestinal UGT1A1-mediated glucuronidation is essential for protecting the gastrointestinal tract from SN-38-induced toxicity.
Table 2: Toxicity Outcomes in Tissue-Specific UGT1A1 Knockout Mice Treated with Irinotecan (CPT-11)
| Mouse Model | Genotype Description | Key Finding | Reference |
| Ugt1ΔHep | Liver-specific deletion of the Ugt1 locus | Similar lethality rate compared to control mice, indicating a crucial role for extrahepatic glucuronidation. | |
| Ugt1ΔGI | Intestine-specific deletion of the Ugt1 locus | Highly susceptible to CPT-11-induced diarrhea and lethal mucositis, demonstrating the critical protective role of intestinal UGT1A1. | |
| hUGT1A1HEP | Expresses human UGT1A1 only in the liver | Greater lethality and intestinal toxicity compared to mice with intestinal UGT1A1 expression. | |
| hUGT1A1GI | Expresses human UGT1A1 only in the intestine | Protected from severe intestinal toxicity, highlighting the importance of local detoxification. |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a powerful platform for preclinical cancer research. These models are valued for their ability to retain the histopathological and genetic characteristics of the original human tumor, thereby offering a more clinically relevant setting to evaluate drug efficacy and pharmacokinetics.
In the context of SN-38 glucuronide research, PDX models are used to study the therapeutic response to irinotecan and novel SN-38 derivatives in tumors that reflect human heterogeneity. Studies using colorectal and pancreatic cancer PDX models have demonstrated variable responses to irinotecan, which can sometimes be correlated with the molecular characteristics of the engrafted tumor, including the expression of enzymes involved in irinotecan metabolism.
For instance, research on pancreatic cancer PDX models identified that tumors with polymorphisms in the UGT1A1 gene, specifically the hypomorphic UGT1A128 allele from the original patient, showed greater sensitivity to irinotecan. This suggests that the reduced SN-38 glucuronidation capacity within the tumor microenvironment can influence therapeutic outcomes.
Furthermore, PDX models are invaluable for evaluating novel drug delivery systems and SN-38 analogues designed to enhance tumor-specific drug delivery while minimizing systemic toxicity. For example, studies have compared the pharmacokinetics of standard irinotecan versus liposomal irinotecan or antibody-drug conjugates that carry SN-38. These studies have shown that novel formulations can lead to higher and more sustained concentrations of SN-38 within the tumor tissue of PDX models compared to conventional irinotecan, which is associated with improved anti-tumor activity. By analyzing drug and metabolite levels in both the plasma and the tumor tissue of these mice, researchers can assess how effectively new formulations bypass systemic glucuronidation and target the tumor, providing crucial data for clinical development.
Q & A
Q. What standard analytical methods are recommended for quantifying SN-38 glucuronide in biological matrices?
SN-38 glucuronide can be quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a C18 column (e.g., 2.1 × 20 mm, 3-µm particles) and mobile phases containing 0.1% formic acid in water (aqueous) and acetonitrile (organic). Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is optimal, with transitions such as m/z 569.05→393 for SN-38 glucuronide. Calibration curves should span 9.8–1250 nM, with lower limits of detection (LLOD) ≤6.25 nM in plasma and feces .
Q. How is SN-38 glucuronide synthesized in vitro for experimental use?
Incubate SN-38 with human-expressed UGT1A1 isoform for 24 hours, achieving >95% conversion. Extract the mixture using liquid-liquid extraction (dichloromethane) to remove residual SN-38, followed by solid-phase extraction (C18 column) to isolate SN-38 glucuronide. Purity is verified via UPLC with PDA detection (λ = 380 nm) and MS/MS spectral confirmation .
Q. What role does beta-glucuronidase play in SN-38 glucuronide toxicity?
Intestinal bacterial beta-glucuronidase deconjugates SN-38 glucuronide in the gut lumen, regenerating cytotoxic SN-38, which induces delayed-onset diarrhea. Experimental models use colorectal tumor homogenates or fecal samples to measure reactivation rates, with clinical studies showing 3% urinary excretion of SN-38 glucuronide .
Q. How does UGT1A1 genetic variability impact SN-38 glucuronidation?
UGT1A1*28 polymorphism reduces glucuronidation efficiency, increasing systemic SN-38 exposure and toxicity risks (e.g., neutropenia). In vitro studies in human liver microsomes show wide inter-subject variability (e.g., 4–20 pmol/min/mg protein), while Gunn rats and Crigler-Najjar patients lack SN-38 glucuronidation entirely .
Q. What are the primary metabolic pathways of irinotecan leading to SN-38 glucuronide formation?
Irinotecan is hydrolyzed to SN-38 by carboxylesterases, followed by UGT1A1-mediated glucuronidation. SN-38 glucuronide is excreted into bile (2–22% in preclinical models) and urine (3% clinically), with enterohepatic recirculation contributing to intestinal toxicity .
Advanced Research Questions
Q. How can LC-MS/MS methods be validated for SN-38 glucuronide quantification in complex matrices?
Validate using:
- Calibration curves (R² ≥ 0.99) across 48.8–6250 nM for irinotecan/SN-38 and 9.8–1250 nM for SN-38 glucuronide.
- Matrix effect assessments : Compare analyte peak areas in blank plasma/feces vs. standard solutions (recovery ≥85%).
- Stability tests : Evaluate freeze-thaw cycles (−80°C to 25°C), short-term storage (4 hours at 25°C), and long-term storage (−80°C for 3 days) .
Q. What experimental strategies address interspecies differences in SN-38 glucuronide pharmacokinetics?
Use species-specific adjustments for biliary excretion (e.g., 7–9% SN-38 vs. 2–22% SN-38 glucuronide in rats) and validate LLODs (e.g., 2.44 nM in rat plasma vs. 116 pg/ml in human plasma). Cross-species comparisons require tissue homogenate analysis (liver/kidney) and bile duct-cannulated models .
Q. How do researchers resolve contradictions in reported glucuronidation kinetics?
Discrepancies in Km and Vmax values (e.g., UGT1A1 vs. UGT1A7 activity) are addressed by standardizing enzyme sources (recombinant isoforms vs. microsomes), normalizing protein concentrations, and using internal standards (e.g., carbamazepine) to correct ionization variability .
Q. What advanced techniques optimize SN-38 glucuronide detection in low-abundance samples?
- Postcolumn infused-internal standardization : Enhances signal consistency in LC-MS/MS.
- Ion suppression mitigation : Use 0.1% formic acid in mobile phases and C18 columns at 60°C to reduce interference.
- High-sensitivity MRM transitions : Prioritize m/z 569.05→393 for SN-38 glucuronide with collision energy optimization .
Q. How is pharmacodynamic modeling applied to SN-38 glucuronide toxicity studies?
Develop compartmental models integrating plasma SN-38/SN-38G ratios, biliary excretion rates, and beta-glucuronidase activity in the gut. Clinical data from colorectal cancer patients (wild-type UGT1A1) show neutropenia correlates with AUC ratios >0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
